molecular formula C13H14FN3O2S B2481967 3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 321574-18-9

3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B2481967
CAS No.: 321574-18-9
M. Wt: 295.33
InChI Key: RADSAKICRZDORL-UHFFFAOYSA-N
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Description

3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione is an organic compound that belongs to the class of benzoylpyrazoles. These compounds are characterized by a benzoyl group substituted with a pyrazole ring. The presence of the fluorophenyl group and the thiolane-1,1-dione moiety adds to its unique chemical structure and properties .

Scientific Research Applications

3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-4-(4-fluorophenyl)-1H-pyrazole with thiolane-1,1-dione under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-amino-4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione stands out due to its unique combination of a fluorophenyl group and a thiolane-1,1-dione moiety.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c14-10-3-1-9(2-4-10)12-7-16-17(13(12)15)11-5-6-20(18,19)8-11/h1-4,7,11H,5-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADSAKICRZDORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=C(C=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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